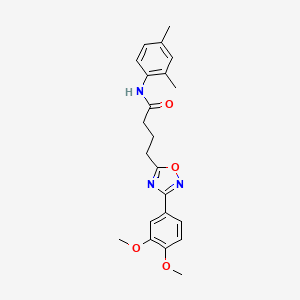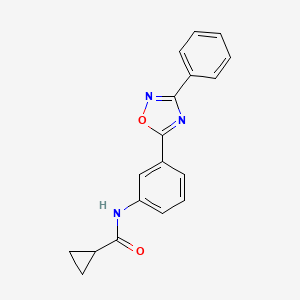
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide, also known as PAC-1, is a small molecule that has gained significant attention in the scientific community due to its potential as a cancer therapeutic. It was first discovered in 2008 by researchers at the University of Illinois at Urbana-Champaign and has since been the subject of numerous studies.
Wirkmechanismus
The mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the activation of procaspase-3, a protein that plays a key role in the initiation of apoptosis. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is often overexpressed in cancer cells and promotes cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through a variety of biochemical and physiological effects. These include the activation of procaspase-3, the inhibition of Akt activity, and the disruption of mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is its selectivity for cancer cells, which makes it a potentially less toxic alternative to traditional chemotherapy drugs. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide. One area of focus is the development of more efficient synthesis methods, which could make this compound more accessible for research and potential clinical use. Another area of focus is the identification of the precise mechanism of action of this compound, which could lead to the development of more effective cancer therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and eventually in human clinical trials.
Synthesemethoden
The synthesis of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide involves a multistep process that begins with the reaction of 3-nitrobenzaldehyde with hydrazine to form 3-phenyl-1,2,4-oxadiazole. This compound is then reacted with 3-bromoaniline to form the key intermediate, which is subsequently reacted with cyclopropanecarboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has been shown to selectively induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it has the potential to be less toxic than traditional chemotherapy drugs. This compound has been tested in a variety of cancer cell lines, including breast, lung, and colon cancer, and has shown promising results.
Eigenschaften
IUPAC Name |
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(13-9-10-13)19-15-8-4-7-14(11-15)18-20-16(21-23-18)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWIYCLIGVRDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

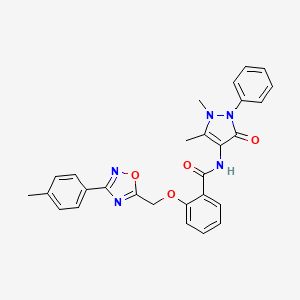
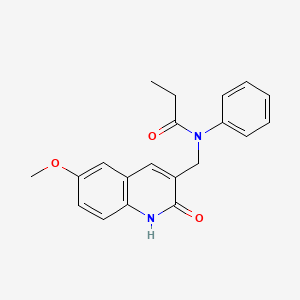
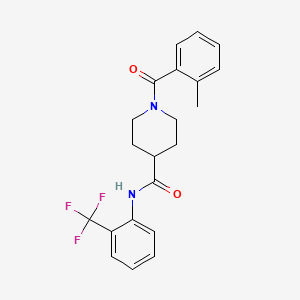
![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)
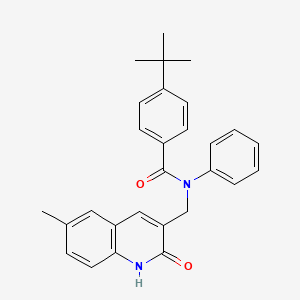
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
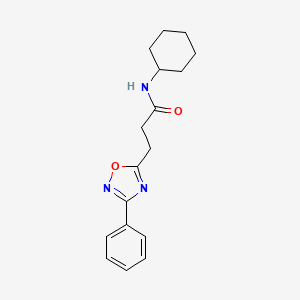
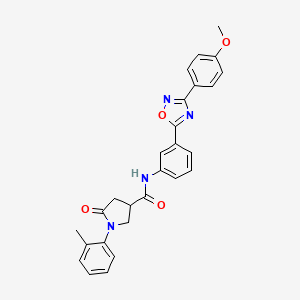

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)
![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)

![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)
